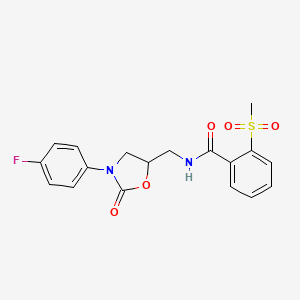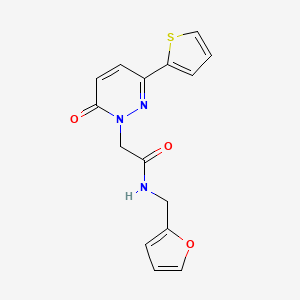![molecular formula C26H27NO6 B2642929 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid CAS No. 2241142-49-2](/img/structure/B2642929.png)
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the empirical formula C24H27NO4 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound is sold “as-is” without any representation or warranty with respect to the product .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Novel Polyimides Derived from Spiro Fluorene-Xanthene Skeleton
A significant application of complex molecules related to the spiro fluorene-xanthene skeleton is found in the field of polymer chemistry. Zhang et al. (2010) synthesized novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton, demonstrating their high organosolubility, optical transparency, and excellent thermal stability. These materials show promising applications in creating transparent, flexible films with low moisture absorption and dielectric constants, potentially useful in electronic and optical devices due to their unique physical properties (Zhang et al., 2010).
Spiro Dihydrofuran and Tetrahydrofuran Fluorene Derivatives
Savitha et al. (2007) reported an efficient one-pot synthesis of spiro dihydrofuran fluorene and spiro 2-hydroxytetrahydrofuran fluorene derivatives via oxidative cycloaddition mediated by ceric ammonium nitrate. This work illustrates the versatility of fluorene derivatives in constructing complex spirocyclic frameworks, highlighting their potential utility in synthetic organic chemistry and material sciences (Savitha et al., 2007).
Spiro Carboxylic Acids as Valproic Acid Analogues
In medicinal chemistry, Scott et al. (1985) synthesized spiro carboxylic acids as cyclic analogues of valproic acid to explore their anticonvulsant activity. This research underscores the potential of spiro compounds in drug discovery, especially for neurological conditions. The study found spiro[4.6]undecane-2-carboxylic acid to exhibit significant anticonvulsant properties, indicating the therapeutic relevance of spiro structures in developing new pharmaceutical agents (Scott et al., 1985).
Synthesis of Constrained Peptidomimetic Structures
Mandal et al. (2005) presented an efficient synthesis of a constrained peptidomimetic structure from pyroglutamic acid, showcasing the application of spirocyclic compounds in mimicking dipeptide structures for drug development. This work highlights the role of such complex molecules in the field of peptidomimetics, offering a versatile tool for structure-activity studies crucial for peptide-based drug discovery (Mandal et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c28-22(29)25-14-24(15-25,33-26(25)9-11-31-12-10-26)16-27-23(30)32-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASQDFZOCRZBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2642848.png)
![Ethyl 4-[[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2642850.png)

![4-[(4-Iodophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2642852.png)



![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)